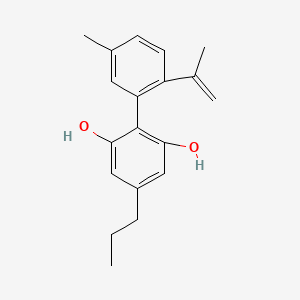
1-Ethyl-3-hydroxy-1-methylpyrrolidinium iodide alpha-phenylcyclohexaneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AHR 260 is a compound that interacts with the aryl hydrocarbon receptor, a biological sensor that integrates environmental, metabolic, and endogenous signals to control complex cellular responses in physiological and pathophysiological functions . The aryl hydrocarbon receptor is a versatile environmental sensor and transcription factor found throughout the body, responding to a wide range of small molecules originating from the environment, our diets, host microbiomes, and internal metabolic processes .
化学反応の分析
AHR 260 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
AHR 260 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the aryl hydrocarbon receptor and its interactions with various ligands. In biology, it helps in understanding the role of the aryl hydrocarbon receptor in cellular processes and its impact on health and disease. In medicine, AHR 260 is being explored for its potential therapeutic applications, including its role in cancer immunotherapy and the treatment of various diseases . In industry, it is used in the development of new drugs and chemical compounds .
作用機序
The mechanism of action of AHR 260 involves its interaction with the aryl hydrocarbon receptor. Upon binding to the receptor, AHR 260 induces a conformational change that allows the receptor to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences, leading to the activation or repression of target genes. This process involves various molecular targets and pathways, including the regulation of xenobiotic metabolism, cellular differentiation, stem cell maintenance, and immune responses .
類似化合物との比較
AHR 260 is unique in its ability to selectively modulate the aryl hydrocarbon receptor. Similar compounds include 2,3,7,8-tetrachlorodibenzo-p-dioxin, indirubin, and vemurafenib. These compounds also interact with the aryl hydrocarbon receptor but differ in their binding affinities, modes of action, and physiological effects . For example, 2,3,7,8-tetrachlorodibenzo-p-dioxin is a potent ligand of the aryl hydrocarbon receptor and is known for its toxicological effects, while indirubin and vemurafenib have different binding modes and therapeutic potentials .
特性
CAS番号 |
102584-70-3 |
|---|---|
分子式 |
C21H32INO2 |
分子量 |
457.4 g/mol |
IUPAC名 |
(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;iodide |
InChI |
InChI=1S/C21H32NO2.HI/c1-3-22(2)15-14-19(16-22)24-21(23)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4,6-7,10-11,18-20H,3,5,8-9,12-16H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
WBRXJOOMCBMFQZ-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



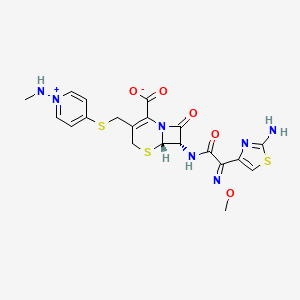
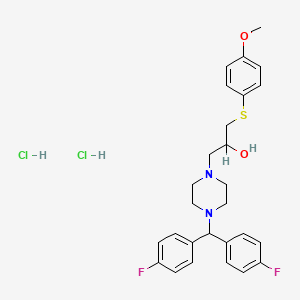
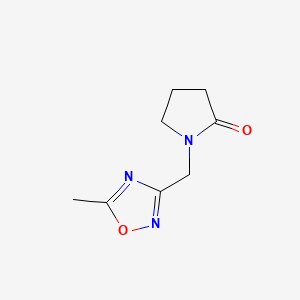
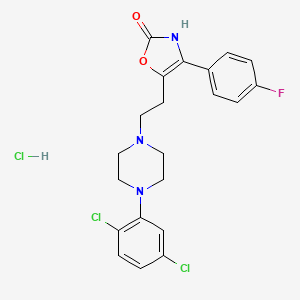
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
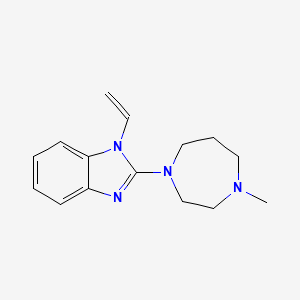

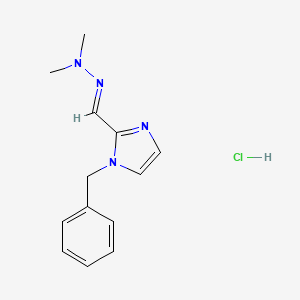
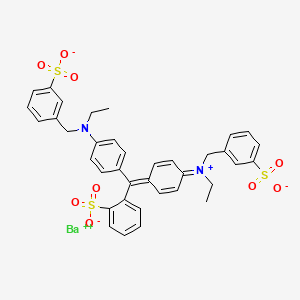
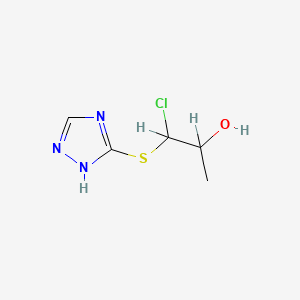
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
